tert-butyl N-(4-aminopentyl)carbamate
Overview
Description
“tert-butyl N-(4-aminopentyl)carbamate” is a chemical compound that is used in the Suzuki reaction . It is used in the preparation of pharmacologically active compounds, preparation of spermidine analogues, and in the introduction of a C4-spacer . It serves as intermediates of medicine .
Synthesis Analysis
The synthesis of “this compound” involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis
The molecular formula of “this compound” is C9H20N2O2 . The molecular weight is 188.27 . The InChI string representation of the molecule isInChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12)
. Physical and Chemical Properties Analysis
“this compound” is a clear colorless viscous liquid . It has a boiling point of 292.9±23.0 °C , a density of 0.984 g/mL at 20 °C , and a refractive index of n20/D 1.460 . It is soluble in chloroform, DMSO, and methanol .Scientific Research Applications
Synthesis of Protected β-d-2-deoxyribosylamine Analogues
The compound serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its synthesis and crystal structure have been thoroughly studied, highlighting its importance in the development of nucleotide analogues (Ober et al., 2004).
Development of Novel Synthetic Methods
Researchers have developed new synthetic routes using tert-butyl N-(4-aminopentyl)carbamate, including the synthesis of biologically active compounds like omisertinib (AZD9291). This work showcases a rapid synthetic method leading to high yields and offers insight into the compound's role in medicinal chemistry (Zhao et al., 2017).
Mild and Efficient One-Pot Synthesis
A notable application involves a mild and efficient one-pot Curtius rearrangement for producing Boc-protected amines. This method allows for high-yield synthesis of tert-butyl carbamate derivatives from various substrates, demonstrating the compound's versatility in organic synthesis (Lebel & Leogane, 2005).
Photoredox-Catalyzed Cascade Reactions
The compound has been utilized in photoredox-catalyzed cascade reactions for the synthesis of 3-aminochromones, showcasing its role in enabling new pathways for constructing complex molecular architectures under mild conditions (Wang et al., 2022).
Safety and Hazards
“tert-butyl N-(4-aminopentyl)carbamate” is classified as a dangerous substance. It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It is known that the compound contains an amine group, which is reactive with carboxylic acids, activated nhs esters, carbonyls (ketone, aldehyde), etc . This suggests that it could potentially interact with a wide range of biological targets.
Mode of Action
Given its chemical structure, it is likely that it interacts with its targets through its reactive amine group .
Properties
IUPAC Name |
tert-butyl N-(4-aminopentyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(11)6-5-7-12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHKPODEOGTTJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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